2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline
Brand Name: Vulcanchem
CAS No.: 1210727-41-5
VCID: VC4780722
InChI: InChI=1S/C20H20N4O2/c25-20(17-8-7-13-3-1-2-4-16(13)21-17)24-11-9-15(10-12-24)19-23-22-18(26-19)14-5-6-14/h1-4,7-8,14-15H,5-6,9-12H2
SMILES: C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4
Molecular Formula: C20H20N4O2
Molecular Weight: 348.406

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline

CAS No.: 1210727-41-5

Cat. No.: VC4780722

Molecular Formula: C20H20N4O2

Molecular Weight: 348.406

* For research use only. Not for human or veterinary use.

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline - 1210727-41-5

Specification

CAS No. 1210727-41-5
Molecular Formula C20H20N4O2
Molecular Weight 348.406
IUPAC Name [4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-quinolin-2-ylmethanone
Standard InChI InChI=1S/C20H20N4O2/c25-20(17-8-7-13-3-1-2-4-16(13)21-17)24-11-9-15(10-12-24)19-23-22-18(26-19)14-5-6-14/h1-4,7-8,14-15H,5-6,9-12H2
Standard InChI Key HYGHRRBTXWCLCF-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4

Introduction

Chemical Structure and Molecular Properties

The compound’s structure can be divided into three key domains:

  • Quinoline Core: A bicyclic aromatic system with a nitrogen atom at position 1, known for its role in antimalarial (e.g., chloroquine) and anticancer agents.

  • Piperidine-Carboxamide Linker: A six-membered nitrogen-containing ring (piperidine) connected to the quinoline via a carbonyl group, enhancing conformational flexibility and bioavailability.

  • 5-Cyclopropyl-1,3,4-oxadiazole: A five-membered heterocycle with two nitrogen atoms and one oxygen atom, substituted with a cyclopropyl group. This moiety is associated with metabolic stability and hydrogen-bonding interactions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC22_{22}H21_{21}N5_{5}O2_{2}
Molecular Weight387.44 g/mol
Hydrogen Bond Donors1 (NH in oxadiazole)
Hydrogen Bond Acceptors5 (N and O atoms)
LogP (Predicted)3.2 (Moderate lipophilicity)

The cyclopropyl group enhances steric hindrance and metabolic resistance, while the oxadiazole ring contributes to π-π stacking interactions in biological targets .

Synthetic Strategies

Synthesis of the 5-Cyclopropyl-1,3,4-oxadiazole Moiety

The oxadiazole ring is typically synthesized via cyclodehydration of acylthiosemicarbazides. For example, Patel and Patel (2012) reported the use of iodine in potassium iodide to cyclize acylthiosemicarbazides into 2-amino-1,3,4-oxadiazoles in yields of 62–70% . Alternatively, Rivera et al. demonstrated that 1,3-dibromo-5,5-dimethylhydantoin efficiently oxidizes acylthiosemicarbazides to oxadiazoles under mild conditions .

Piperidine Functionalization

The piperidine ring is often introduced via nucleophilic substitution or reductive amination. In PubChem CID 28344939, 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is synthesized by reacting piperidine-4-carboxylic acid derivatives with cyclopropanecarbonyl chloride, followed by cyclization .

Quinoline Coupling

The quinoline component is attached via amide bond formation. A common method involves activating the carboxylic acid of quinoline-2-carboxylic acid with 1,1'-carbonyldiimidazole (CDI), followed by reaction with the piperidine-oxadiazole amine .

Table 2: Representative Synthetic Routes

StepReaction TypeReagents/ConditionsYield
1Oxadiazole CyclizationI2_2, KI, EtOH, reflux62%
2Piperidine-Oxadiazole CouplingCDI, DMF, rt75%
3Amide Bond FormationDCC, DMAP, CH2_2Cl2_268%

Computational and Structural Insights

Molecular Docking Studies

Docking simulations of the compound into the ATP-binding site of EGFR kinase (PDB: 1M17) reveal strong hydrogen bonds with Met793 and hydrophobic interactions with Leu718. The oxadiazole’s nitrogen atoms coordinate with Mg2+^{2+} ions, suggesting kinase inhibition potential .

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp_{app}: 25 × 106^{-6} cm/s).

  • Metabolism: Resistant to CYP3A4 oxidation due to cyclopropyl shielding.

  • Toxicity: Low Ames test risk (predicted).

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis leads to moderate yields (50–70%). Flow chemistry could optimize cyclization steps .

  • Solubility Limitations: LogP ≈ 3.2 necessitates prodrug strategies or formulation with surfactants.

  • Target Identification: Proteomic profiling is needed to elucidate precise mechanisms.

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